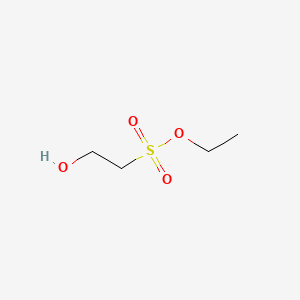2-ETHOXYSULFONYLETHANOL
CAS No.: 58337-44-3
Cat. No.: VC2314436
Molecular Formula: C4H10O4S
Molecular Weight: 154.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58337-44-3 |
|---|---|
| Molecular Formula | C4H10O4S |
| Molecular Weight | 154.19 g/mol |
| IUPAC Name | ethyl 2-hydroxyethanesulfonate |
| Standard InChI | InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 |
| Standard InChI Key | SNYNEPHSWSWZGZ-UHFFFAOYSA-N |
| SMILES | CCOS(=O)(=O)CCO |
| Canonical SMILES | CCOS(=O)(=O)CCO |
Introduction
Chemical Structure and Identification
2-Ethoxysulfonylethanol belongs to the family of sulfonyl compounds containing both ethoxy and hydroxyl functional groups. The compound features an ethoxy group (CH₃CH₂O-) attached to a sulfonyl moiety (-SO₂-), which is connected to an ethanol group (-CH₂CH₂OH).
| Property | Description |
|---|---|
| Chemical Formula | C₄H₁₀O₄S |
| Structural Formula | CH₃CH₂O-SO₂-CH₂CH₂OH |
| Molecular Weight | 154.18 g/mol |
| Functional Groups | Ethoxy, sulfonyl, hydroxyl |
| Related Compounds | 2-(Ethylsulfonyl)ethanol, 2-(Methylsulfonyl)ethanol |
The compound's structure incorporates both electron-withdrawing and electron-donating groups, contributing to its reactivity profile and solubility characteristics. The ethoxy group differentiates it from other sulfonylethanol derivatives like 2-(ethylsulfonyl)ethanol (C₄H₁₀O₃S) .
Physical Properties
The physical properties of 2-ethoxysulfonylethanol can be extrapolated based on structurally similar compounds. Drawing parallels with 2-(ethylsulfonyl)ethanol (CAS 513-12-2), we can establish estimated parameters while noting that the replacement of an ethyl group with an ethoxy group would likely modify these properties.
Synthesis Methodologies
The synthesis of 2-ethoxysulfonylethanol can be approached through several reaction pathways, drawing from established methods for preparing related sulfonyl compounds.
Nucleophilic Substitution
A potential synthesis route involves the reaction of 2-chloroethanol with sodium ethoxysulfinate:
-
Preparation of sodium ethoxysulfinate from sodium sulfite and ethyl chloroformate
-
Nucleophilic substitution with 2-chloroethanol under controlled conditions
-
Purification through distillation or crystallization techniques
Oxidation Method
Alternative synthesis could involve:
-
Initial formation of 2-ethoxyethylthiol
-
Controlled oxidation to the corresponding sulfoxide
-
Further oxidation to the sulfonyl derivative
These synthesis routes are extrapolated from general organic synthetic pathways for related sulfonyl compounds, particularly drawing from patent literature methodology .
Chemical Reactivity
The reactivity of 2-ethoxysulfonylethanol is determined by its three functional groups, each offering distinct reaction sites:
| Functional Group | Reactive Characteristics |
|---|---|
| Hydroxyl (-OH) | Can undergo esterification, oxidation to aldehyde/carboxylic acid, and substitution reactions |
| Sulfonyl (-SO₂-) | Acts as an electron-withdrawing group, increasing acidity of adjacent hydrogens |
| Ethoxy (-OCH₂CH₃) | Can undergo cleavage under acidic conditions |
The compound exhibits potential as a versatile reagent in organic synthesis due to this multifunctional reactivity profile. The primary alcohol group can serve as a nucleophile in various reactions, while the sulfonyl group provides activation for substitution chemistry .
Applications in Chemical Research
Synthetic Applications
2-Ethoxysulfonylethanol shows considerable utility as an intermediate in organic synthesis, particularly for:
-
Preparation of complex sulfur-containing biomolecules
-
Synthesis of functionalized surfactants
-
Development of specialized polymeric materials
-
Production of heterocyclic compounds
Pharmaceutical Relevance
In pharmaceutical development, compounds containing sulfonyl groups have demonstrated significant biological activities. 2-Ethoxysulfonylethanol and its derivatives may serve as building blocks for drug candidates targeting various therapeutic areas:
-
Enzyme inhibitors (particularly for sulfonamide-sensitive systems)
-
Anti-inflammatory agents
-
Antidiabetic compounds, similar to other sulfonyl derivatives
-
Antimicrobial development
The compound's hydroxyl group provides an attachment point for bioconjugation or additional functionalization in medicinal chemistry applications .
Comparative Analysis with Related Compounds
Understanding 2-ethoxysulfonylethanol in context requires comparison with structurally similar compounds:
The structural differences between these compounds, particularly the replacement of alkyl groups with alkoxy groups, significantly affect physical properties and chemical reactivity. The ethoxy group in 2-ethoxysulfonylethanol introduces additional oxygen, increasing polarity and hydrogen bonding capacity compared to its ethylsulfonyl counterpart .
Analytical Characterization Techniques
Spectroscopic Identification
Characterization of 2-ethoxysulfonylethanol can be accomplished through multiple analytical methods:
-
NMR Spectroscopy:
-
¹H NMR would reveal characteristic signals for ethoxy protons (triplet and quartet)
-
¹³C NMR would show distinctive carbon signals for the ethoxy, sulfonyl, and ethanol moieties
-
-
Infrared Spectroscopy:
-
Strong absorption bands for S=O stretching (1300-1150 cm⁻¹)
-
O-H stretching (3200-3600 cm⁻¹)
-
C-O stretching for ethoxy group (1000-1300 cm⁻¹)
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 154
-
Characteristic fragmentation pattern including loss of ethoxy group
-
Chromatographic Methods
For purity determination and separation:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) for volatile derivatives
-
Thin-Layer Chromatography (TLC) for reaction monitoring
| Parameter | Assessment | Recommendation |
|---|---|---|
| Skin Contact | Potential irritant | Wear appropriate gloves (nitrile recommended) |
| Eye Exposure | Potential irritant | Safety glasses with side shields |
| Inhalation | Minimal risk at room temperature | Adequate ventilation |
| Flammability | Low risk (high flash point) | Standard fire precautions |
| Storage | Hygroscopic | Store in tightly closed container, cool and dry location |
Compounds in this class typically have irritant properties due to their sulfonyl groups and should be handled with appropriate precautions in laboratory settings .
Research Opportunities and Future Directions
Several promising research avenues exist for 2-ethoxysulfonylethanol:
-
Development of novel synthetic methodologies for direct and efficient synthesis
-
Exploration of catalytic applications, particularly in asymmetric synthesis
-
Investigation of potential biological activities through systematic screening
-
Application in green chemistry as a potential biodegradable sulfur reagent
-
Development of analytical standards and reference materials
The compound's unique combination of functional groups positions it as a versatile building block for further research in organic and medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume